1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]-
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Overview
Description
1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- is a complex organic compound with a unique structure that includes an isoindole core
Preparation Methods
The synthesis of 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- typically involves multi-step organic reactions. One common synthetic route includes the reaction of isoindole derivatives with appropriate alkylating agents under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes.
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives, such as:
1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-(phenylmethyl): This compound shares a similar core structure but differs in the substituent groups.
1H-Isoindole-1,3(2H)-dione derivatives:
The uniqueness of 1H-Isoindole, 2,3-dihydro-1,1,3,3-tetramethyl-2-[(1-phenylpentyl)oxy]- lies in its specific substituent groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
192818-60-3 |
---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-(1-phenylpentoxy)isoindole |
InChI |
InChI=1S/C23H31NO/c1-6-7-17-21(18-13-9-8-10-14-18)25-24-22(2,3)19-15-11-12-16-20(19)23(24,4)5/h8-16,21H,6-7,17H2,1-5H3 |
InChI Key |
YCARMIRVOJCMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)ON2C(C3=CC=CC=C3C2(C)C)(C)C |
Origin of Product |
United States |
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